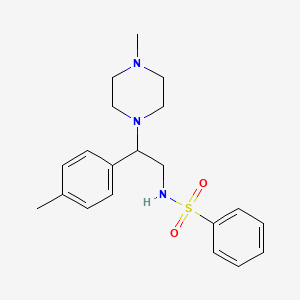

N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzenesulfonamide, also known as MTSEA, is a chemical compound that is widely used in scientific research. It is a sulfhydryl-reactive compound that is commonly used to modify proteins and study their function.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that derivatives of benzenesulfonamide exhibit promising anticancer properties. Specifically, compounds containing the 4-methylpiperazine ring have been identified as potent growth inhibitors against several human cancer cell lines, including colon carcinoma (HCT-116), breast cancer (MCF-7), and cervical cancer (HeLa), with some derivatives showing IC50 values lower than 35 μM. Notably, certain compounds displayed marked activity with IC50 values as low as 15 μM, underscoring their potential as therapeutic agents in cancer treatment (Pogorzelska et al., 2017). Further, another study highlighted the synthesis of novel 4-chloro-N-(4,5-dihydro-5-oxo-1-R2-1H-1,2,4-triazol-3-yl)-5-methyl-2-(R1-methylthio)benzenesulfonamide derivatives, which showed potential anticancer activity in vitro against the NCI-60 cell line panel, with promising results in low micromolar GI50 levels (Sławiński et al., 2012).

Antimicrobial and Antifungal Activity

Benzenesulfonamide derivatives have also been evaluated for their antimicrobial and antifungal activities. A study synthesized new pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties and tested them for antimicrobial activity. The findings revealed that certain compounds exhibited good antibacterial activity and moderate antifungal activity, suggesting their potential in the development of new antimicrobial agents (Singh & Sharma, 2014).

Enzyme Inhibition and Pharmaceutical Applications

Benzenesulfonamide derivatives have been reported to inhibit carbonic anhydrase (CA) enzymes, which play a significant role in various physiological processes. Novel benzenesulfonamides acting as effective CA inhibitors were designed and tested against human isoforms hCA I, hCA II, hCA VII, and hCA XII. Some derivatives showed low nanomolar inhibitory activity, especially against hCA II and hCA VII, suggesting their utility in designing anticonvulsant and other therapeutic agents (Mishra et al., 2017).

Material Science and Dyeing Applications

In the realm of materials science, benzenesulfonamide derivatives have been utilized in the development of dyes for UV protection and antimicrobial finishing of cotton fabrics. Specifically, thiazole azodyes containing sulfonamide moiety were synthesized and applied to cotton textiles, enhancing dyeability as well as imparting UV protection and antibacterial properties to the treated fabrics, showcasing the compound's versatility beyond pharmacological applications (Mohamed et al., 2020).

properties

IUPAC Name |

N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O2S/c1-17-8-10-18(11-9-17)20(23-14-12-22(2)13-15-23)16-21-26(24,25)19-6-4-3-5-7-19/h3-11,20-21H,12-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAAOWWKXNDVTIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=CC=C2)N3CCN(CC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cyclohexyl cyano[3-(piperidin-1-yl)quinoxalin-2-yl]acetate](/img/structure/B2809365.png)

![2-Ethyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2809368.png)

![2-(4-fluorophenyl)-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2809376.png)

![2-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2809377.png)

![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2809385.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-5-bromo-2-chlorobenzamide](/img/structure/B2809386.png)